molecular formula C20H11F3O4 B2652401 7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 371128-42-6

7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2652401
CAS No.: 371128-42-6
M. Wt: 372.299
InChI Key: KZNNWZSDMZYHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. This compound is characterized by its unique structure, which includes a chromenone core substituted with a naphthalen-2-yloxy group, a trifluoromethyl group, and a hydroxyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the condensation of a suitable phenol with an appropriate diketone under acidic or basic conditions.

    Introduction of the naphthalen-2-yloxy group: This step involves the nucleophilic substitution of a halogenated chromenone derivative with naphthalen-2-ol in the presence of a base.

    Introduction of the trifluoromethyl group: This can be accomplished through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under suitable reaction conditions.

    Hydroxylation: The final step involves the selective hydroxylation of the chromenone core to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The chromenone core can be reduced to form a dihydro derivative.

    Substitution: The naphthalen-2-yloxy group can be substituted with other nucleophiles under suitable conditions.

    Hydroxylation: Additional hydroxyl groups can be introduced at different positions on the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

    Hydroxylation: Hydroxylating agents such as osmium tetroxide or hydrogen peroxide can be used under suitable conditions.

Major Products Formed

The major products formed from these reactions include ketone or quinone derivatives, dihydro derivatives, substituted chromenones, and polyhydroxylated derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms.

    Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.

    Medicine: Preliminary studies suggest it may have anti-inflammatory, antioxidant, and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate signaling pathways by interacting with receptors or other proteins involved in these pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4H-chromen-4-one: Lacks the naphthalen-2-yloxy and trifluoromethyl groups.

    3-(naphthalen-2-yloxy)-4H-chromen-4-one: Lacks the hydroxyl and trifluoromethyl groups.

    2-(trifluoromethyl)-4H-chromen-4-one: Lacks the hydroxyl and naphthalen-2-yloxy groups.

Uniqueness

The uniqueness of 7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the naphthalen-2-yloxy group contributes to its ability to interact with specific molecular targets. The hydroxyl group adds to its potential for forming hydrogen bonds, which can be crucial for its biological activity.

Properties

IUPAC Name

7-hydroxy-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F3O4/c21-20(22,23)19-18(17(25)15-8-6-13(24)10-16(15)27-19)26-14-7-5-11-3-1-2-4-12(11)9-14/h1-10,24H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNNWZSDMZYHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C(OC4=C(C3=O)C=CC(=C4)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.